molecular formula C16H13N3O4 B13812649 N-(6,8-Dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide

N-(6,8-Dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide

Cat. No.: B13812649
M. Wt: 311.29 g/mol
InChI Key: KHXACNVLMJYEIT-UHFFFAOYSA-N
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Description

N-(6,8-Dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide is a useful research compound. Its molecular formula is C16H13N3O4 and its molecular weight is 311.29 g/mol. The purity is usually 95%.
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Biological Activity

N-(6,8-Dihydroxy-4-oxo-2-phenyl-3(4H)-quinazolinyl)acetamide is a compound belonging to the quinazolinone family, known for its diverse biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with acetic anhydride or chloroacetate. The resulting product is characterized by various spectroscopic methods including IR and NMR to confirm its structure and purity .

Biological Activity Overview

The biological activities of this compound have been extensively studied. This compound exhibits a range of pharmacological properties:

  • Antitumor Activity : Several studies have reported that derivatives of quinazolinones, including this compound, demonstrate significant antiproliferative effects against various cancer cell lines. For example, compounds derived from similar structures have shown activity against HeLa (cervical cancer), MDA-MB-231 (breast cancer), and MIAPACA (pancreatic cancer) cells .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria as well as certain fungi. The mechanism often involves the inhibition of dihydrofolate reductase (DHFR), a critical enzyme for bacterial growth .
  • Anticonvulsant Effects : Research has suggested that related compounds show potential as anticonvulsants, indicating a broader spectrum of neurological applications .

Case Studies

  • Antitumor Efficacy : A study evaluated the antiproliferative activity of various quinazolinone derivatives against human cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its potential as an anticancer agent .
  • Antimicrobial Testing : In vitro testing against microbial strains demonstrated that this compound had effective minimum inhibitory concentrations (MICs). For instance, it showed significant activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 10 to 50 µg/mL .

Data Tables

Biological Activity Target Organism/Cell Line IC50/MIC Value Reference
AntitumorHeLa15 µM
AntitumorMDA-MB-23120 µM
AntimicrobialStaphylococcus aureus25 µg/mL
AntimicrobialEscherichia coli30 µg/mL

Properties

Molecular Formula

C16H13N3O4

Molecular Weight

311.29 g/mol

IUPAC Name

N-(6,8-dihydroxy-4-oxo-2-phenylquinazolin-3-yl)acetamide

InChI

InChI=1S/C16H13N3O4/c1-9(20)18-19-15(10-5-3-2-4-6-10)17-14-12(16(19)23)7-11(21)8-13(14)22/h2-8,21-22H,1H3,(H,18,20)

InChI Key

KHXACNVLMJYEIT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN1C(=NC2=C(C1=O)C=C(C=C2O)O)C3=CC=CC=C3

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.